molecular formula C14H20ClNO B1425492 (3-Phenyl-2-propen-1-YL)(tetrahydro-2-furanylmethyl)amine hydrochloride CAS No. 869945-34-6

(3-Phenyl-2-propen-1-YL)(tetrahydro-2-furanylmethyl)amine hydrochloride

Cat. No. B1425492
M. Wt: 253.77 g/mol
InChI Key: CAWHDSYGPPQXOF-UHFFFAOYSA-N
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Description

“(3-Phenyl-2-propen-1-YL)(tetrahydro-2-furanylmethyl)amine hydrochloride” is a complex organic compound with potential implications in various fields of research and industry. It has a molecular weight of 253.77 g/mol . The IUPAC name for this compound is (2E)-3-phenyl-N-(tetrahydro-2-furanylmethyl)-2-propen-1-amine hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H19NO.ClH/c1-2-6-13(7-3-1)8-4-10-15-12-14-9-5-11-16-14;/h1-4,6-8,14-15H,5,9-12H2;1H/b8-4+; . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the bonds between them.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 253.77 .

Scientific Research Applications

Hydroamination Processes

  • Hydroamination of 2-Ethynyl-4,5,6,7-tetrahydroindoles :
    • Research by Sobenina et al. (2010) explores hydroamination of certain compounds under mild conditions, leading to the production of 3-dialkylamino derivatives with high stereoselectivity and yield. This research contributes to understanding the chemical processes related to similar compounds (Sobenina et al., 2010).

Synthesis Methods

  • Efficient Synthesis of Substances Related to Cinacalcet Hydrochloride :

    • Lei et al. (2014) described efficient synthetic methods for processing substances related to cinacalcet hydrochloride. They identified various amine hydrochloride compounds, illustrating advanced synthesis techniques from commercially available materials (Lei et al., 2014).
  • Synthesis of N-[(1R)-6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl]-2-pyridinecarboxamide :

    • Boggs et al. (2007) described the asymmetric synthesis of a molecule potentially used for treating human papillomavirus infections. Their research highlights the versatility and potential therapeutic applications of complex amine derivatives (Boggs et al., 2007).

Material Science Applications

  • Phloretic Acid and Polybenzoxazine :

    • Trejo-Machin et al. (2017) explored the use of phloretic acid as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation, indicating potential applications in material science (Trejo-Machin et al., 2017).
  • 2-Furancarbinol Complexes of Silicon :

    • Research by Singh et al. (2013) focuses on the synthesis and characterization of 2-furancarbinol complexes of silicon, indicating their potential for applications in material science (Singh et al., 2013).

Pharmaceutical Research

  • Analgesic Properties of Certain Derivatives :

    • Demchenko et al. (2018) investigated the synthesis and analgesic properties of certain thiazol-2-ylidene derivatives, contributing to the field of pharmaceutical research by exploring the relationship between structure and analgesic activity (Demchenko et al., 2018).
  • Functional Modification of Hydrogels for Medical Applications :

    • Aly and El-Mohdy (2015) modified poly vinyl alcohol/acrylic acid hydrogels through condensation reaction with various amine compounds, highlighting their potential use in medical applications due to their antibacterial and antifungal activities (Aly & El-Mohdy, 2015).

Safety And Hazards

The safety data sheet (SDS) for this compound can be found online . It’s important to refer to the SDS for detailed safety and handling information.

properties

IUPAC Name

N-(oxolan-2-ylmethyl)-3-phenylprop-2-en-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO.ClH/c1-2-6-13(7-3-1)8-4-10-15-12-14-9-5-11-16-14;/h1-4,6-8,14-15H,5,9-12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAWHDSYGPPQXOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNCC=CC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50722801
Record name N-[(Oxolan-2-yl)methyl]-3-phenylprop-2-en-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50722801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Phenyl-2-propen-1-YL)(tetrahydro-2-furanylmethyl)amine hydrochloride

CAS RN

869945-34-6
Record name N-[(Oxolan-2-yl)methyl]-3-phenylprop-2-en-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50722801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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